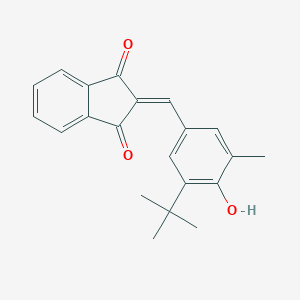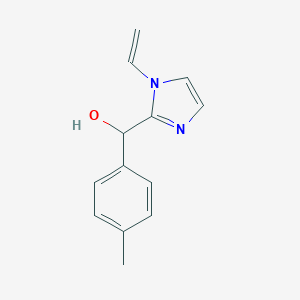
2-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylpyridine
Descripción general
Descripción
The compound “2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethanol” is a related compound with the empirical formula C8H13NO . It is provided by Sigma-Aldrich for early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
A patent describes a process for the synthesis of a similar compound, “2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-propanediol”, which involves a first reaction phase without any solvents and/or organic diluents, giving rise to an intermediate compound. The intermediate compound is then converted into the required compound by heating the reaction mixture to a temperature ranging from 100° to 200° C. for an interval in the range of 1 to 500 minutes .Molecular Structure Analysis
The molecular structure of a compound can be represented by its SMILES string or InChI key. For example, the SMILES string for “2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethanol” isCC1=CC=C(N1CCO)C and its InChI key is AREYOJNLKFSXPK-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be described by its empirical formula, molecular weight, and other characteristics. For instance, “2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethanol” has an empirical formula of C8H13NO and a molecular weight of 139.19 .Aplicaciones Científicas De Investigación
Antibacterial Activity
This compound has been used in the synthesis of new heterocycles that were evaluated for antibacterial activity. Some derivatives were tested for in vitro inhibition of enoyl ACP reductase and DHFR enzymes, which are critical for bacterial growth and survival .
Chromatography and Mass Spectrometry
It has potential applications in chromatography or mass spectrometry, where it could be used in the measuring apparatus needed for chromatography or in the proteins used to fulfill sample manipulation during mass spectrometry .
Synthesis of Derivatives
The compound is involved in the synthesis of various derivatives, such as 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,3-propanediol (serinol pyrrole), which may have further applications in scientific research .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
- MPPB’s primary target is not explicitly mentioned in the literature. However, it has been shown to enhance monoclonal antibody production in Chinese hamster ovary (CHO) cells .
- The compound also affects the galactosylation of monoclonal antibodies, a critical quality attribute .
Target of Action
Mode of Action
Action Environment
Propiedades
IUPAC Name |
2-(2,5-dimethylpyrrol-1-yl)-4-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-9-6-7-13-12(8-9)14-10(2)4-5-11(14)3/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZNVYWKRWVFYQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)N2C(=CC=C2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00345403 | |
| Record name | 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00345403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylpyridine | |
CAS RN |
95337-78-3 | |
| Record name | 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00345403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N'-{1-phenyl-2-[3-(2-pyridinyl)-1-isoquinolinyl]vinyl}carbamohydrazonothioic acid](/img/structure/B461542.png)


![1-(5H-dibenzo[a,d]cyclohepten-5-yl)aziridine](/img/structure/B461548.png)
![2,2'-bis[2-(3,5-ditert-butylphenyl)-1H-indene-1,3(2H)-dione]](/img/structure/B461550.png)
![(1-methyl-2-piperidinyl)methyl 5-hydroxy-10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carboxylate](/img/structure/B461552.png)
![1-azabicyclo[2.2.2]oct-3-yl 5H-dibenzo[a,d]cycloheptene-5-carboxylate](/img/structure/B461555.png)

![2-{2-[bis(2,4-dichlorophenyl)methoxy]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B461557.png)
![2-[2-[bis(2,6-dimethylphenyl)methoxy]ethoxy]-N,N-diethylethanamine](/img/structure/B461558.png)

![N-[2-(5H-dibenzo[a,d]cyclohepten-5-yloxy)ethyl]-N,N-dimethylamine](/img/structure/B461560.png)
![1-[2-[Bis(2,4-dichlorophenyl)methoxy]ethyl]imidazole](/img/structure/B461563.png)